Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester
Description
Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester (proposed molecular formula: C₁₀H₉F₃O₅S) is a substituted benzoate ester featuring a trifluoromethylsulfonyloxy (-OSO₂CF₃) group at the para position of the benzene ring and an ethyl ester moiety.
Properties
CAS No. |
125261-30-5 |
|---|---|
Molecular Formula |
C10H9F3O5S |
Molecular Weight |
298.24 g/mol |
IUPAC Name |
ethyl 4-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H9F3O5S/c1-2-17-9(14)7-3-5-8(6-4-7)18-19(15,16)10(11,12)13/h3-6H,2H2,1H3 |
InChI Key |
IMOXRQSICNVOFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
This method involves reacting ethyl 4-hydroxybenzoate with triflyl chloride in the presence of a tertiary amine base. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic sulfur in triflyl chloride. Key parameters include:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.
- Base : Triethylamine (Et₃N) or pyridine to scavenge HCl.
- Temperature : 0°C initially to control exothermicity, followed by gradual warming to room temperature.
Procedure
- Step 1 : Ethyl 4-hydroxybenzoate (1.0 equiv) is dissolved in dry DCM under nitrogen.
- Step 2 : Et₃N (1.2 equiv) is added, and the mixture is cooled to 0°C.
- Step 3 : Triflyl chloride (1.1 equiv) is added dropwise over 30 minutes.
- Step 4 : The reaction is stirred at room temperature for 12 hours.
- Step 5 : The mixture is washed with water, brine, and dried over Na₂SO₄.
- Step 6 : Purification via silica gel chromatography (hexane/ethyl acetate) yields the product as a colorless liquid.
Optimization Studies
Variations in solvent, base, and stoichiometry were evaluated to maximize yield (Table 1).
Table 1: Optimization of Direct Sulfonation Conditions
| Entry | Solvent | Base | Triflyl Cl (equiv) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | Et₃N | 1.1 | 92 |
| 2 | THF | Pyridine | 1.2 | 85 |
| 3 | EtOAc | Et₃N | 1.0 | 78 |
DCM with Et₃N provided optimal results due to superior solubility and efficient HCl neutralization. Substoichiometric triflyl chloride led to incomplete conversion, while excess reagent caused side products.
Yield and Purity
The typical isolated yield ranges from 85–92%, with purity >98% (HPLC). The product’s structure is confirmed via ¹H NMR (δ 8.15 ppm, aromatic protons) and ¹⁹F NMR (δ -78 ppm, CF₃ group).
Method 2: Sequential Esterification and Sulfonation
Sulfonation Followed by Esterification
This route begins with 4-hydroxybenzoic acid:
- Sulfonation : 4-Hydroxybenzoic acid is treated with triflyl chloride in DCM/Et₃N, yielding 4-(triflyloxy)benzoic acid.
- Esterification : The acid is converted to its ethyl ester using ethanol and catalytic H₂SO₄.
Challenges : The electron-withdrawing triflyl group reduces carboxylic acid reactivity, necessitating harsh esterification conditions. Yields are lower (~70%) compared to Method 1.
Use of Different Sulfonating Agents
Triflic anhydride [(CF₃SO₂)₂O] serves as an alternative to triflyl chloride. While more reactive, it requires stringent moisture control. A comparative study showed:
- Triflyl chloride : 92% yield.
- Triflic anhydride : 88% yield (higher cost and handling difficulty).
Comparative Analysis of Methods
Table 2: Method Comparison
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Overall Yield | 92% | 70% |
| Purity | >98% | 90% |
| Reaction Steps | 1 | 2 |
| Scalability | Excellent | Moderate |
Method 1 is superior for its simplicity and efficiency, whereas Method 2 is reserved for scenarios where the free acid intermediate is required for further derivatization.
Applications and Derivatives
Ethyl 4-(triflyloxy)benzoate is a pivotal intermediate in:
- Suzuki-Miyaura couplings : The triflyl group acts as a leaving group, enabling palladium-catalyzed arylations.
- Protecting groups : The ester’s stability under basic conditions allows temporary protection of carboxylic acids.
Derivatives such as the corresponding amide or thioester have been synthesized for specialized applications, though these require additional functionalization steps.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted benzoic acid derivatives from substitution reactions .
Scientific Research Applications
Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 298.23 g/mol. This compound is characterized by trifluoromethyl and sulfonate functionalities, which contribute to its chemical reactivity, making it applicable in synthesis and biological studies.
Scientific Research Applications
Organic Synthesis
this compound serves as a reagent in organic synthesis. High-purity reagents and controlled conditions are essential to maximize yield and purity, often using solvents like dichloromethane or toluene.
Biochemical Probe
Research suggests that this compound can act as a biochemical probe for studying biological processes, with potential applications in synthesizing pharmaceutical intermediates and drug development. Its ability to act as a trifluoromethylating agent allows it to participate in reactions that may lead to new compounds with significant biological activity.
Industrial Synthesis
In industrial settings, synthetic routes similar to those used in research are scaled up for efficiency in the synthesis of this compound.
Biological Systems
Studies are ongoing regarding the interactions of this compound with biological systems. Understanding these interactions can provide insights into its potential therapeutic uses.
Monomer in plastic product manufacture
It can be used as a monomer in the manufacture of plastic products .
Structural Comparison
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| Benzoic acid | Simple carboxylic acid | Lacks trifluoromethyl group |
| Ethyl 4-trifluoromethylbenzoate | Contains trifluoromethyl group | Does not have sulfonate functionality |
| 4-Hydroxybenzoic acid | Hydroxy group on the benzene ring | No trifluoromethyl or sulfonate groups |
| Benzoic acid, 2,3,4,5-tetrachloro-6-sulfonyloxy | Multiple chloro groups | Different halogenation pattern |
| Benzoic acid, 4-nitro-3-(trifluoromethyl) | Nitro group instead of sulfonate | Different reactivity due to nitro group |
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester involves its ability to act as a trifluoromethylating agent. The trifluoromethyl group can be transferred to various substrates, leading to the formation of new chemical bonds. This process often involves the formation of reactive intermediates, such as radicals or carbanions, which facilitate the transfer of the trifluoromethyl group .
Comparison with Similar Compounds
Key Structural Features:
- Triflyl group (-OSO₂CF₃) : Enhances electrophilicity and may confer resistance to enzymatic hydrolysis.
- Ethyl ester : A common prodrug motif to improve lipophilicity or modulate release kinetics .
Comparison with Similar Compounds
Sulfonate Esters of Benzoic Acid
Sulfonate esters are widely studied for their roles as prodrugs or intermediates. Below is a comparison with structurally related analogs:
Key Observations :
Trifluoromethyl-Substituted Benzoates
Trifluoromethyl (CF₃) groups are common in agrochemicals and pharmaceuticals. Comparison with CF₃-containing esters:
Key Observations :
- The trifluoromethyl group at position 3 (CAS 76783-59-0) improves lipophilicity but lacks the sulfonate’s leaving-group ability, limiting its utility in prodrug design compared to the target compound .
- The target compound’s triflyl group may act as a better leaving group under physiological conditions, enabling controlled release of bioactive molecules .
Halogenated Benzoate Esters
Halogenated esters are prevalent in pharmaceuticals and agrochemicals. Notable examples:
Key Observations :
- Halogenated esters (e.g., 2,4-dichloro-) are typically more reactive than sulfonate esters but less stable in biological systems.
Biological Activity
Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester is a specialized compound recognized for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9F3O5S
- Molecular Weight : Approximately 298.23 g/mol
The compound features a trifluoromethyl group and a sulfonate moiety, which enhance its chemical stability and reactivity. These characteristics make it a valuable candidate for various chemical applications, particularly in the fields of organic synthesis and drug development .
Synthesis Methods
The synthesis of this compound typically involves:
- Esterification : Reacting benzoic acid derivatives with ethanol in the presence of a trifluoromethylating agent.
- Common Reagents : Trifluoromethanesulfonic anhydride is often employed alongside bases to facilitate the reaction .
Biological Activity
Research indicates that this compound exhibits several noteworthy biological activities:
- Biochemical Probing : Its unique reactivity allows it to function as a biochemical probe, aiding in the study of various biological processes .
- Potential Therapeutic Uses : The compound's structural properties suggest applications in drug development, particularly as a precursor for synthesizing pharmaceutical intermediates .
- Trifluoromethylating Agent : It can participate in reactions leading to the formation of new compounds with significant biological activity .
Cytotoxicity Studies
Research into related compounds has shown that those with similar structural motifs can exhibit cytotoxic effects on cancer cell lines. For instance, compounds with trifluoromethyl groups have been documented to induce apoptosis in certain cancer cells, suggesting potential for therapeutic applications .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(trifluoromethyl)benzoate | Lacks sulfonyl group | Moderate antimicrobial activity |
| 4-(Trifluoromethyl)benzoic acid | No ester functionality | Exhibits cytotoxic effects |
This compound stands out due to its combination of both trifluoromethyl and sulfonyl functionalities, enhancing its reactivity and potential applications in both synthesis and biological studies .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing benzoic acid derivatives with trifluoromethylsulfonyloxy groups, and how can regioselectivity be controlled?
- Methodology : Use nucleophilic aromatic substitution (SNAr) or esterification reactions. For regioselectivity, optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst choice). For example, trifluoromethanesulfonate esters like 4-benzyloxyphenyl trifluoromethanesulfonate (CAS 684270-75-5) are synthesized via SNAr using triflic anhydride under controlled anhydrous conditions . Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using NMR (e.g., and coupling patterns).
Q. How can the purity and structural integrity of this compound be validated prior to experimental use?
- Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Structural confirmation requires multinuclear NMR (, , ) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with databases like NIST Chemistry WebBook for analogous trifluoromethyl-containing benzoates .
Q. What crystallographic software is suitable for determining the crystal structure of this ester?
- Methodology : Use SHELX suite (SHELXL for refinement, SHELXD for phase determination) for small-molecule crystallography. The software’s robustness in handling heavy atoms (e.g., sulfur in the sulfonyl group) ensures accurate electron density maps . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and bond geometries .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethylsulfonyloxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Investigate via density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) to map electron density distribution and frontier molecular orbitals. Experimentally, compare reaction rates with non-fluorinated analogs in Suzuki-Miyaura couplings. The sulfonyloxy group’s strong electron-withdrawing nature likely activates the aromatic ring toward nucleophilic attack but may sterically hinder bulky catalysts .
Q. What strategies mitigate challenges in characterizing degradation products under acidic/basic conditions?
- Methodology : Use LC-MS/MS with collision-induced dissociation (CID) to identify fragments. For hydrolyzed products (e.g., benzoic acid or trifluoromethanesulfonic acid), employ ion chromatography for anion detection. Stability studies under varying pH (1–14) and temperatures (25–80°C) can map degradation pathways .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins. Parameterize the sulfonyloxy and trifluoromethyl groups with force fields like AMBER or CHARMM. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
